molecular formula C8H7F4N B2928877 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline CAS No. 1000590-79-3

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline

Cat. No.: B2928877
CAS No.: 1000590-79-3
M. Wt: 193.145
InChI Key: SGOYXSAEVSJODM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an organic compound belonging to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of an aniline derivative using reagents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for precise control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Nitro derivatives, quinone derivatives

    Reduction: Amine derivatives, hydrocarbon derivatives

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)aniline
  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of fluorine, trifluoromethyl, and methyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications. Its unique reactivity and stability differentiate it from other similar compounds .

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYXSAEVSJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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